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Compound of Interest

Compound Name: 5-azido-1H-indazole

CAS No.: 20376-99-2

Cat. No.: B2836129 Get Quote

Executive Summary: The "Scaffold-Native"
Advantage
In the realm of chemical proteomics, 5-azido-1H-indazole represents a specialized class of

"pharmacophore-native" probes. Unlike generic phenyl azides or alkyl azides—which are often

appended as bulky external tags—the indazole azide serves a dual function: it acts as a

bioisostere for the indazole core found in numerous kinase inhibitors (e.g., Axitinib, Pazopanib)

while simultaneously providing a photo-reactive handle.

The Verdict: Choose 5-azido-1H-indazole when your target ligand is based on an indazole or

indole scaffold. Its ability to integrate the photo-reactive group directly into the binding

pharmacophore minimizes steric perturbation, yielding higher-fidelity binding data than external

tags. For general-purpose screening where the ligand structure is unknown, Tetrafluorophenyl

(TFP) Azides or Diazirines remain the gold standard due to higher insertion efficiency.

Technical Profile: 5-Azido-1H-Indazole
Chemical Identity

Structure: A bicyclic aromatic indazole ring substituted with an azide (-N₃) group at the 5-

position.

Role: Dual-function reagent (Photoaffinity Labeling + Click Chemistry Handle).
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Mechanism:

Photoactivation: Upon UV irradiation, the aryl azide yields a singlet nitrene, which inserts

into nearby nucleophiles (C-H, N-H bonds) or rearranges to a ketenimine to react with

nucleophiles.

Bioorthogonal Ligation: The unreacted azide serves as a "Click" handle for Cu(I)-catalyzed

Azide-Alkyne Cycloaddition (CuAAC).

Physical Properties
Property

5-Azido-1H-
Indazole

Standard Phenyl
Azide

TFP Azide
(Perfluorinated)

Molecular Weight ~159.15 Da ~119.12 Da ~191.08 Da

Steric Footprint Medium (Bicyclic) Small (Monocyclic)
Medium (Bulky

Fluorines)

UV Abs. (

)

~260–310 nm (Red-

shifted)
~250–280 nm ~250–300 nm

Nitrene Lifetime
Short (Singlet

Triplet)
Short Short (Stabilized by F)

Solubility
DMSO, MeOH

(Moderate in H₂O)

DMSO, Organic

Solvents
DMSO (Lipophilic)

Comparative Performance Analysis
Reactivity & Crosslinking Efficiency
The critical differentiator is the "Scaffold Effect." Standard probes often fail because the bulky

tag disrupts the drug-protein interaction.

Vs. Phenyl Azides (The "Old Guard"):

Phenyl Azides are small but often require high-energy UV (<280 nm) which damages

proteins. They are prone to ring expansion (forming dehydroazepines), leading to non-
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specific labeling.

5-Azido-1H-Indazole benefits from the fused pyrazole ring, which stabilizes the aromatic

system. It typically allows for irradiation at slightly longer wavelengths (>300 nm),

preserving protein integrity better than simple phenyl azides.

Vs. Tetrafluorophenyl (TFP) Azides (The "High-Efficiency" Standard):

TFP Azides are superior in pure crosslinking yield because the fluorine atoms stabilize the

singlet nitrene, preventing ring expansion and forcing C-H insertion.

5-Azido-1H-Indazole has lower intrinsic crosslinking yield than TFP but offers superior

binding fidelity for indazole-based drugs. A TFP group is bulky and electron-poor; replacing

a drug's native ring with a TFP ring often kills potency. Replacing an indazole with an

azido-indazole often retains potency.

Vs. Alkyl Azides (The "Click-Only" Tag):

Alkyl Azides (e.g., Azido-PEG-NHS) are non-photoreactive. They are used solely for post-

labeling (Click Chemistry). They cannot "freeze" a transient protein-drug interaction like

the 5-azido-1H-indazole can.

Specificity & Binding Fidelity
This is the primary use-case for 5-azido-1H-indazole.
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Case Study: Kinase Inhibitor Profiling

Scenario: You are profiling an Axitinib derivative (Indazole core).

Approach A (Generic Tag): You attach a benzophenone tag to the solvent-exposed tail.

Result: The bulky tag alters the solubility and binding kinetics.

Approach B (Scaffold Probe): You synthesize the drug using 5-azido-1H-indazole as the

core building block. Result: The probe is nearly identical to the parent drug (Bioisostere). The

binding pocket "sees" the correct shape.

Experimental Workflow: Photoaffinity Labeling
(PAL)
The following protocol describes the use of a 5-azido-1H-indazole based probe for target

identification in live cells or lysates.

Phase 1: Probe Incubation
Preparation: Dissolve the 5-azido-1H-indazole probe in DMSO (10 mM stock).

Treatment: Incubate cells/lysate with the probe (1–10 µM) for 30–60 mins at 37°C.

Control: Include a "Competition" sample with 100x excess of the parent (non-azido) drug

to prove specific binding.

Phase 2: Photo-Crosslinking
Irradiation: Place samples on ice. Irradiate with UV light.[1][2]

Wavelength:302 nm or 365 nm (preferred) to minimize damage. 254 nm is effective but

destructive.
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Duration: 5–10 minutes.

Mechanism:[3][4] The azide (

) releases

, forming a nitrene (

). This inserts into the nearest amino acid residue of the target protein.

Phase 3: Click Chemistry & Analysis
Lysis: Lyse cells (if live).

Click Reaction: Add reporter tag (e.g., Biotin-Alkyne or TAMRA-Alkyne).

Reagents: 100 µM Alkyne-Tag, 1 mM TCEP, 100 µM TBTA (Ligand), 1 mM CuSO₄.

Time: 1 hour at RT.

Analysis: SDS-PAGE (In-gel fluorescence) or Streptavidin enrichment followed by LC-

MS/MS.

Visualizations
Mechanism of Action: The "Scaffold-Native" Concept
This diagram illustrates why the indazole probe preserves binding affinity compared to an

external tag.
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Standard Probe Design (External Tag)

5-Azido-1H-Indazole Design (Scaffold-Native)

Drug Pharmacophore Alkyl Linker Phenyl Azide / Benzophenone Protein Binding Pocket

Steric Clash
(Reduced Affinity)

5-Azido-1H-Indazole
(Acts as Drug Core + Probe) Drug Side Chains

Perfect Fit
(High Affinity)

Click to download full resolution via product page

Caption: Comparison of traditional "tagged" probes vs. the "scaffold-native" 5-azido-1H-
indazole approach. The latter minimizes steric hindrance within the binding pocket.

Experimental Workflow
The logical flow from probe synthesis to mass spectrometry identification.
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Step 1: Probe Synthesis
(Replace Indazole with 5-Azido-Indazole)

Step 2: Incubation
(Live Cells or Lysate)

Step 3: UV Irradiation (302-365 nm)
(Covalent Crosslinking)

Equilibrium Binding

Step 4: Cell Lysis & Click Chemistry
(Add Biotin-Alkyne + CuAAC)

Nitrene Insertion

Step 5: Enrichment
(Streptavidin Beads)

Biotinylation

Step 6: LC-MS/MS Analysis
(Identify Target Protein)

Tryptic Digestion

Click to download full resolution via product page

Caption: Step-by-step workflow for utilizing 5-azido-1H-indazole in target identification

campaigns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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